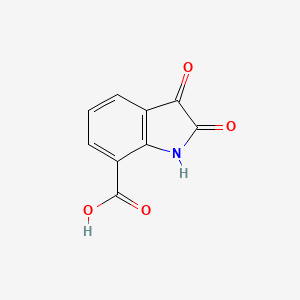

2,3-Dioxoindoline-7-carboxylic acid

描述

Contextualization within Indoline (B122111) Chemistry Research

Indoline and its derivatives, including the oxidized form isatin (B1672199), are fundamental scaffolds in a vast array of natural products and synthetic compounds. nih.gov The indoline framework is a core structure in many biologically active alkaloids. nih.gov Research into indoline chemistry is driven by the quest to synthesize novel compounds with diverse pharmacological activities. 2,3-Dioxoindoline-7-carboxylic acid, as a substituted isatin, plays a crucial role in this research area. The reactivity of its dicarbonyl group and the carboxylic acid substituent allows for a wide range of chemical transformations, making it a key precursor in the construction of complex indoline-based architectures. researchgate.net The synthesis of indoline-2-carboxylic acids, for instance, is a key step in the preparation of certain antihypertensive agents. google.com

Scope and Academic Importance in Medicinal Chemistry and Organic Synthesis

The academic importance of this compound stems from its utility as a versatile scaffold in both medicinal chemistry and organic synthesis. The isatin core is a privileged structure in drug discovery, known to be a part of molecules exhibiting a wide spectrum of biological activities.

In medicinal chemistry, derivatives of isatin are investigated for their potential as therapeutic agents. For example, isatin-based compounds have been designed and synthesized as potent anti-breast cancer agents. nih.gov Novel isatin-gallate hybrids have been evaluated for their antioxidant and anticancer properties. pensoft.net Furthermore, isatin derivatives have been explored as inhibitors of various enzymes, highlighting their potential in the development of new drugs. researchgate.net The strategic placement of a carboxylic acid group at the 7-position of the isatin ring provides a handle for further molecular modifications, allowing chemists to fine-tune the pharmacological properties of the resulting compounds.

In the realm of organic synthesis, this compound serves as a valuable starting material for the construction of a diverse array of heterocyclic systems. The reactive ketone and lactam functionalities within the isatin core can participate in various reactions, including condensation, addition, and ring-formation reactions. For instance, the Pfitzinger reaction, a classical method for the synthesis of quinoline-4-carboxylic acids, can utilize isatin derivatives. frontiersin.org The synthesis of novel isatin hybrids with other heterocyclic moieties, such as pyrimidine, has been a subject of research to explore their potential anticancer activities. researchgate.net

The following table provides examples of research findings where isatin derivatives, including those conceptually similar to this compound, have been used to synthesize new compounds with potential biological activities.

| Starting Material/Scaffold | Synthesized Compound Type | Research Focus | Source |

| Isatin | Isatin-quinoline hybrids | Anti-breast cancer agents | nih.gov |

| Isatin | Isatin-gallate hybrids | Antioxidant and anticancer agents | pensoft.net |

| Isatin | Isatin-pyrimidine hybrids | Anticancer agents | researchgate.net |

| Isatin | Isatin-hydrazone derivatives | Anticoagulant and fibrinolytic activity | pensoft.net |

| 5,7-Dichloroisatin | 2-aryl-quinoline-4-carboxylic acid derivatives | Antileishmanial agents | frontiersin.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dioxo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROODQCZSWXEDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381427 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25128-35-2 | |

| Record name | 2,3-dioxoindoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dioxoindoline-7-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NA6BPS7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Dioxoindoline 7 Carboxylic Acid and Its Derivatives

Strategies for Carboxylic Acid Functionalization at the C-7 Position of 2,3-Dioxoindoline

The introduction and manipulation of a carboxylic acid group at the C-7 position of the 2,3-dioxoindoline (isatin) core is a challenging yet crucial transformation for modulating the biological activity of the resulting molecules. The electronic nature of the benzene (B151609) portion of the indoline (B122111) ring makes direct C-H functionalization at the C-7 position a non-trivial task, often requiring the use of directing groups to achieve the desired regioselectivity. nih.govrsc.org

Recent advancements have focused on transition-metal-catalyzed C-H activation as a powerful tool for site-selective functionalization. For instance, palladium-catalyzed reactions have been successfully employed for the direct acylation of indolines at the C-7 position. researchgate.net This approach often involves the installation of a removable directing group on the indoline nitrogen to steer the metal catalyst to the desired C-H bond. nih.govresearchgate.net The directing group can be subsequently cleaved under mild conditions to afford the C-7 functionalized indoline, which can then be oxidized to the corresponding 2,3-dioxoindoline derivative.

Another strategy involves the functionalization of a pre-existing indole (B1671886) or indoline precursor that already bears a suitable handle at the C-7 position, which can be later converted into a carboxylic acid. This multi-step approach, while potentially longer, can offer greater control over the reaction sequence and may be more amenable to large-scale synthesis.

A summary of directing groups and catalysts used in C-7 functionalization of indoline precursors is presented below:

| Directing Group | Catalyst System | Functionalization Type | Reference |

| N-P(O)tBu2 | Palladium or Copper | Arylation | nih.gov |

| N-Pivaloyl | Boron Tribromide | Borylation | nih.gov |

| N-Pyrimidyl | Rhodium | Halogenation | researchgate.net |

| Amide | Cobalt | Hydroarylation | researchgate.net |

N-Substitution and Derivatization Approaches on the Indoline Nitrogen

The nitrogen atom of the 2,3-dioxoindoline scaffold provides a key handle for introducing molecular diversity. ijrrjournal.com N-substitution not only influences the steric and electronic properties of the molecule but also plays a crucial role in directing further functionalization reactions on the aromatic ring. A variety of methods have been developed for the N-alkylation and N-arylation of isatin (B1672199) and its derivatives.

Standard N-alkylation can be achieved using alkyl halides in the presence of a base. For more complex substitutions, modern cross-coupling reactions have proven to be highly effective. For example, the Ullmann-type intramolecular arylamination, catalyzed by a copper(I) salt with potassium phosphate (B84403) as the base in DMF, has been successfully utilized for the synthesis of N-substituted indole-3-carboxylic acid derivatives. nih.gov This method offers a mild and efficient route to a range of N-arylated products.

Furthermore, the synthesis of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives has been reported through the reaction of the corresponding anhydrides with hydrazides in the presence of acetic acid, showcasing a versatile approach to N-functionalization. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for 2,3-Dioxoindoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including 2,3-dioxoindoline derivatives, to minimize environmental impact and enhance safety. chemistryjournals.netyoutube.com Key aspects of this approach include the use of safer solvents, the reduction of derivatization steps, and the development of energy-efficient reaction conditions. youtube.comyoutube.com

One of the core tenets of green chemistry is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal medium for many organic reactions. The development of water-based synthetic protocols for heterocyclic compounds is a significant step towards sustainability. nih.gov For instance, the synthesis of 1,3-dioxolane (B20135) compounds, which can serve as bio-based reaction media, from renewable resources like lactic acid and formaldehyde, presents a greener alternative to traditional fossil-based solvents. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds. The overarching goal is to design synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. elsevier.com

Multi-Component Reactions for Diversification of the 2,3-Dioxoindoline Scaffold

Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecular scaffolds from simple and readily available starting materials. nih.gov These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. capes.gov.br

The 2,3-dioxoindoline (isatin) scaffold is an excellent substrate for a variety of MCRs. For example, the one-pot three-component reaction between isatins, an amino acid, and an electron-deficient alkene can lead to the regio- and stereospecific synthesis of spiro[indoline-3,3'-pyrrolizines]. nih.gov Similarly, spiro[dihydropyridine-oxindoles] can be conveniently synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid. beilstein-journals.org

The versatility of MCRs allows for the incorporation of a wide range of functional groups, enabling the creation of large libraries of structurally diverse 2,3-dioxoindoline derivatives for biological screening. rug.nl The Ugi four-component reaction, for instance, has been employed in a tandem approach to synthesize indolo[3,2-c]quinolinones, a class of biologically significant alkaloids. rug.nl

A selection of multi-component reactions involving the isatin scaffold is highlighted below:

| Reaction Components | Resulting Scaffold | Reference |

| Isatin, Pipecolic acid, trans-3-Benzoylacrylic acid | Spiro[indoline-3,3′-indolizine] | nih.gov |

| Isatin, β-Amino amide, Alum | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | nih.gov |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Ninhydrin, Malononitrile, Diamines | Imidazolidin-2-ylidene-indenedione | nih.gov |

Synthesis of Hybrid Compounds and Spiro Systems Incorporating 2,3-Dioxoindoline Moieties

The fusion of the 2,3-dioxoindoline core with other heterocyclic systems to create hybrid molecules and spiro compounds has led to the discovery of novel structures with significant biological potential. nih.gov Spirooxindoles, in particular, are a privileged class of compounds characterized by a spiro-fused ring system at the C-3 position of the oxindole (B195798) core. nih.gov

The synthesis of these complex architectures often relies on cycloaddition reactions and multi-component strategies. A prominent example is the 1,3-dipolar cycloaddition between an azomethine ylide, generated in situ from an isatin and an amino acid, and a dipolarophile. This powerful reaction has been utilized to construct a variety of spiro-pyrrolidine and spiro-pyrrolizine oxindole derivatives with high regio- and stereoselectivity. nih.govnih.gov

Another approach involves the condensation of isatins with various active methylene (B1212753) compounds. For instance, the reaction of quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine (B92270) yields 2'-amino-2,5'-dioxo-5',6'-dihydro-spiro(indoline-3,4'-pyrano[3,2-c]quinoline)-3'-carbonitriles. helsinki.fi The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid derivatives has also been achieved through the cyclopropanation of methylene-indolinones. researchgate.net

The table below summarizes some examples of spiro systems derived from 2,3-dioxoindoline:

| Reactants | Resulting Spiro System | Reference |

| Isatin, Pipecolic acid, trans-3-Benzoylacrylic acid | Spiro[indoline-3,3′-indolizine] | nih.gov |

| Isatin, Alicyclic aminocarboxamide | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | nih.gov |

| Isatin, L-Proline, Electron-deficient alkenes | Spiro[indoline-3,3'-pyrrolizine] | nih.gov |

| Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Quinoline-2,4-diones, 2-(2-Oxo-1,2-dihydroindol-3-ylidene)malononitrile | Spiro(indoline-3,4'-pyrano[3,2-c]quinoline) | helsinki.fi |

Elucidation of Structure Activity Relationships Sar in 2,3 Dioxoindoline 7 Carboxylic Acid Analogs

Impact of Positional Isomerism and Functional Group Modifications on Biological Efficacy

The biological activity of 2,3-dioxoindoline analogs is highly sensitive to the placement and nature of substituents on the core isatin (B1672199) ring system. Both positional isomerism—specifically concerning the carboxylic acid group and other substituents on the aromatic ring—and modifications to various functional groups are pivotal in determining the compound's efficacy and target selectivity.

Research into the SAR of isatin derivatives has revealed that the aromatic ring is a key site for modification. Substitutions at positions C-5, C-6, and C-7 can significantly enhance biological activity. For instance, in the context of monoamine oxidase (MAO) inhibition, the presence of hydroxyl groups at the C-5, C-6, or C-7 positions was found to increase activity compared to methyl-substituted analogs. Specifically, hydroxylation at the C-5 position conferred higher selectivity for MAO-A over MAO-B. Furthermore, the insertion of a halogen, such as chlorine or bromine, at the C-5 or C-7 position has been shown to be a crucial structural requirement for enhancing antibacterial activity.

Modifications at other positions of the isatin scaffold also play a vital role. N-alkylation at the N-1 position is a common strategy that often leads to a marked enhancement in antibacterial and antiproliferative activities. The C-3 carbonyl group is another critical site for derivatization. The formation of Schiff bases or hydrazones at this position can introduce bulky aromatic or heterocyclic rings, which significantly influences the molecule's interaction with biological targets and is a key factor in its antimycobacterial and anticancer effects.

| Modification Site | Modification Type | Observed Impact on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| C-5, C-6, C-7 | Hydroxylation (-OH) | Increased inhibitory activity | Monoamine Oxidase (MAO) | |

| C-5 | Hydroxylation (-OH) | Higher selectivity for MAO-A | Monoamine Oxidase (MAO) | |

| C-5 | Halogenation (e.g., -Cl, -Br) | Enhanced antimycobacterial and antibacterial activity | Antibacterial, Antimycobacterial | |

| C-7 | Halogenation (e.g., -Cl) | Essential for favorable antibacterial activity | Antibacterial | |

| N-1 | Alkylation / Benzylation | Marked enhancement in activity | Antibacterial, Antiproliferative | |

| C-3 | Schiff Base/Hydrazone Formation | Vital for activity; introduces diverse substituents | Antimycobacterial, Anticancer |

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that influence efficacy, QSAR models can predict the activity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.

For isatin derivatives, QSAR studies have been successfully employed to predict a range of biological activities, from antiviral to antibacterial and anticancer effects. These models are built by calculating a variety of molecular descriptors for a set of known active compounds. These descriptors can be categorized as steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., logP).

A QSAR analysis of isatin Schiff bases for antibacterial activity against Klebsiella pneumoniae found that hydrophobic character and a lower dipole moment were key predictors of potency. This suggests that molecules with better membrane permeability and specific electronic properties are more effective. In another study focused on inhibitors of the SARS coronavirus 3CL protease, QSAR models were developed to predict the inhibitory activity of 81 isatin and indole-based compounds, demonstrating the utility of this approach for antiviral drug design. Advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to isatin derivatives to understand the structural requirements for anticancer activity against tubulin. These methods provide a 3D map of where steric bulk, electrostatic charge, and other fields should be modified on the molecule to improve activity.

| QSAR Study Focus | Key Descriptors Identified | Modeling Method | Predicted Biological Activity | Reference |

|---|---|---|---|---|

| Isatin Schiff Bases | Hydrophobic character, Dipole moment | DFT-based, Steric, Hydrophobic | Antibacterial | |

| Isatin and Indole (B1671886) Derivatives | Not specified | Monte Carlo optimization (CORAL software) | SARS CoV 3CLpro Inhibition | |

| Isatin Sulfonamide Derivatives | Not specified | QSAR Model | Anticancer (Hepatic) | |

| Isatin Derivatives | Steric and Electrostatic Fields | 3D-QSAR (CoMFA, CoMSIA) | Anticancer (Tubulin Inhibition) |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model defines the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups, and their spatial relationships.

This approach has been instrumental in designing novel isatin analogs with targeted activities. For example, a hybrid pharmacophore approach was used to design and synthesize isatin-benzothiazole analogs with potent anti-breast cancer activity. By combining the key features of both the isatin and benzothiazole scaffolds, researchers were able to create new molecules with enhanced cytotoxicity toward cancer cells.

The development of a pharmacophore model typically begins with a set of active ligand molecules. Computational software identifies common features and generates a hypothesis that spatially maps these critical points. This model serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the modification of existing scaffolds to better match the model's features. This strategy is particularly useful when the 3D structure of the biological target (e.g., an enzyme or receptor) is unknown. Even when the target structure is known, pharmacophore models derived from known potent ligands can provide complementary insights into the key interactions required for high-affinity binding.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape and flexibility, known as its conformation. A molecule can exist in multiple conformations, but typically only one, the "bioactive conformation," is responsible for binding to a biological target and eliciting a response. Conformational analysis, often aided by computational tools like molecular docking, is used to identify this specific spatial arrangement.

Molecular docking simulations are a primary method for investigating the bioactive conformations of 2,3-dioxoindoline-7-carboxylic acid analogs. These simulations predict the preferred orientation of a ligand when bound to the active site of a target protein. For example, docking studies of (E)-styrylisatin derivatives into the active site of MAO-B revealed a specific binding mode where the isatin core interacts with the substrate cavity, while the styryl side chain extends toward the entrance of the cavity. This specific orientation, or bioactive conformation, explains the high binding affinity of these derivatives.

Mechanistic Studies of Biological Activities and Molecular Interactions

Enzymatic Inhibition Mechanisms

Derivatives of indoline-2,3-dione, also known as isatin (B1672199), have been shown to be effective inhibitors of several key enzymes involved in various disease pathologies.

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia. nih.govnih.gov Indoline-2,3-dione derivatives have emerged as potent inhibitors of these enzymes.

Studies on 3,3-di(indolyl)indolin-2-ones, a class of isatin derivatives, demonstrated significant inhibitory activity against α-glucosidase, with many compounds showing higher percentage inhibition than the standard drug, acarbose (B1664774). nih.gov In contrast, these compounds generally exhibited lower, more desirable inhibitory activity against α-amylase, which could potentially reduce the side effects associated with commercial inhibitors. nih.gov For instance, at a concentration of 50 μg/ml, compound 1i (from the study) showed a favorable high α-glucosidase inhibition of 67 ± 13% and a lower α-amylase inhibition of 51 ± 4%, compared to acarbose which had 19 ± 5% and 90 ± 2% inhibition, respectively. nih.gov

Further research into indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives identified compounds with potent dual inhibitory action. nih.govacs.org Molecular docking studies suggest that these inhibitors bind effectively to the active sites of both enzymes. nih.govacs.org The inhibitory potential was found to be enhanced by the presence of electron-donating groups and moieties capable of forming hydrogen bonds within the enzyme's active site. acs.org Specifically, one analog featuring two chloro groups and a hydroxyl group on the phenyl ring of the sulfonamide, along with a chloro-substituted isatin ring, was identified as a particularly potent inhibitor. acs.org

Inhibition of α-Glucosidase and α-Amylase by Indoline-2,3-dione Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Standard Drug (Acarbose) IC50 | Reference |

|---|---|---|---|---|

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-Glucosidase | 0.90 ± 0.10 μM | 11.50 ± 0.30 μM | nih.gov |

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-Amylase | 1.10 ± 0.10 μM | 12.20 ± 0.30 μM | nih.gov |

| 3,3-di(indolyl)indolin-2-one (compound 1i) | α-Glucosidase | 67 ± 13% inhibition at 50 μg/ml | 19 ± 5% inhibition at 50 μg/ml | nih.gov |

| 3,3-di(indolyl)indolin-2-one (compound 1i) | α-Amylase | 51 ± 4% inhibition at 50 μg/ml | 90 ± 2% inhibition at 50 μg/ml | nih.gov |

The HIV-1 integrase (IN) enzyme is a critical target for antiretroviral therapy as it has no human counterpart and is essential for inserting the viral DNA into the host cell's genome. nih.govnih.gov Inhibitors targeting this enzyme, known as integrase strand transfer inhibitors (INSTIs), block this crucial step in the HIV replication cycle. youtube.comrsc.org The process involves two main catalytic steps: 3'-processing, which occurs in the cytoplasm, and the strand transfer reaction, which takes place in the nucleus. nih.gov

Derivatives based on the indole (B1671886) nucleus have been identified as effective INSTIs. nih.govrsc.org For example, indole-2-carboxylic acid was found to inhibit the strand transfer activity of integrase. nih.govrsc.org Structural analysis revealed that the indole nucleus of this compound can chelate the two magnesium ions within the enzyme's active site, which is a key interaction for inhibition. nih.govrsc.org Further optimization by introducing a halogenated benzene ring at the C6 position of the indole was shown to enhance binding with the viral DNA through π–π stacking interactions. rsc.org

Similarly, indole β-diketo acid derivatives have shown potent and selective inhibition of the strand transfer step over the 3'-processing reaction. unifi.it The presence of both a free carboxylic acid and a diketo functional group is crucial for strong interaction with the catalytic residues and metal ions in the integrase active site. unifi.it The lipophilicity, modulated by N-alkylation of the indole ring, also influences the inhibitory potency. unifi.it

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. tandfonline.comnih.gov This pathway is implicated in creating an immunosuppressive microenvironment that allows tumors to evade the immune system. nih.govnih.gov Consequently, inhibiting these enzymes is a promising strategy in cancer immunotherapy. frontiersin.orgnih.gov While IDO1 is expressed throughout the body (except the liver), TDO is predominantly found in the liver but can be expressed elsewhere under certain stimuli. tandfonline.com

Isatin derivatives have been identified as a novel class of TDO inhibitors. tandfonline.com The inhibitory mechanism relies on hydrogen bond interactions between the compound and key residues in the TDO active site. The presence of chlorine atoms on the benzene ring of the isatin structure has been shown to enhance the inhibitory effectiveness. tandfonline.com

Given that tumors can express both IDO1 and TDO, dual inhibitors are highly desirable to overcome potential compensation mechanisms. nih.govnih.gov Researchers have successfully identified dual IDO1/TDO2 inhibitors through in silico screening methods. nih.gov One study confirmed three such hits, with the most potent compound demonstrating an IC50 value of 3.42 µM in a breast cancer cell line expressing both enzymes. nih.gov The development of these dual inhibitors provides a promising avenue for future anticancer drugs. nih.govnih.gov

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid, which are mediators of inflammation and pain. pkheartjournal.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is induced during inflammation. pkheartjournal.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects. pkheartjournal.comijpbs.com

Isatin and its derivatives have been shown to inhibit COX-2. pkheartjournal.comnih.gov Studies have demonstrated that these compounds can suppress the expression of COX-2 protein, leading to reduced production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. pkheartjournal.comnih.gov Molecular docking studies with novel isatin derivatives have shown good docking scores onto the active site of COX-2 with lower scores for COX-1, indicating selectivity. researchgate.net For example, certain 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives exhibited good docking scores of -57 to -62 on COX-2, compared to scores of -8 to -9 on COX-1, suggesting significant selectivity. researchgate.net This highlights the potential of the isatin scaffold in developing safer anti-inflammatory agents. ijpbs.comresearchgate.net

Antimicrobial Action Pathways

The rise of multidrug-resistant bacteria necessitates the development of new antibiotics. semanticscholar.org Indole derivatives, including those based on the isatin scaffold, have shown significant potential as antibacterial agents. nih.gov

Derivatives of indoline-2,3-dione have demonstrated broad-spectrum antibacterial activity. researchgate.net For instance, certain pyridobenzothiazine acids, which are related quinolonecarboxylic acids, show potent activity against both Gram-positive and Gram-negative pathogens. nih.gov Similarly, newly synthesized quinolones integrated with an isoindoline (B1297411) moiety have displayed excellent activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, as well as significant activity against Gram-negative bacteria. nih.gov

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of DNA gyrase and topoisomerase IV. semanticscholar.orgresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Schiff bases of indoline-2,3-dione have been investigated as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov Modeling studies indicate that the isatin moiety is crucial for strong interactions with the enzyme's active site, suggesting its importance in the pharmacophore for this class of inhibitors. nih.gov

Antibacterial Activity of a Quinolone-Carboxylic Acid Derivative

| Compound | Bacterial Strain | Activity (MIC) | Comparison to Standard Drugs | Reference |

|---|---|---|---|---|

| (R)-5b (T-3811) | Mycoplasma pneumoniae IID813 | 0.0313 µg/ml | 16x more active than levofloxacin, 64x more active than ciprofloxacin (B1669076) | nih.gov |

| Mycobacterium tuberculosis M-4 | 0.0313 µg/ml | 4x more active than ciprofloxacin and levofloxacin |

Antifungal Mechanisms

The antifungal potential of compounds structurally related to 2,3-Dioxoindoline-7-carboxylic acid has been investigated, with studies pointing towards direct action on fungal pathogens. Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share a core structure, has demonstrated notable efficacy against a range of plant pathogenic fungi.

One study synthesized a series of 3-indolyl-3-hydroxy oxindole derivatives and evaluated their in vitro antifungal activities against five plant pathogenic fungi. mdpi.com Several of these compounds exhibited significant, broad-spectrum antifungal effects. For instance, compound 3u in the study, a 3-indolyl-3-hydroxy oxindole derivative, showed potent activity against Rhizoctonia solani, with an EC50 value of 3.44 mg/L. mdpi.com This was superior to the commercial fungicides carvacrol (B1668589) (EC50 = 7.38 mg/L) and phenazine-1-carboxylic acid (PCA) (EC50 = 11.62 mg/L). mdpi.com The curative effects of compound 3u against R. solani were found to be significant, while its protective efficacy was more limited. mdpi.com This observation suggests that the primary antifungal mechanism of these derivatives is likely direct action against the fungus rather than the induction of systemic defense mechanisms within the host plant. mdpi.com

Molecular docking studies on other indole-containing compounds, such as indole-3-carboxylic acid dipeptide conjugates, have suggested that lanosterol-14-alpha demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, could be a potential target. rsc.orgnih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. While this has not been directly confirmed for this compound, the shared indole scaffold makes this a plausible area for future investigation.

Table 1: In Vitro Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivative (3u)

| Fungus | EC50 (mg/L) of Compound 3u | EC50 (mg/L) of Carvacrol (Control) | EC50 (mg/L) of PCA (Control) |

|---|---|---|---|

| Rhizoctonia solani | 3.44 | 7.38 | 11.62 |

Data sourced from a study on 3-indolyl-3-hydroxy oxindole derivatives. mdpi.com

Antioxidant Activity Investigations and Radical Scavenging Mechanisms

For example, a study on the radical-scavenging mechanism of 2-O-α-d-glucopyranosyl-l-ascorbic acid (AA-2G) against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical revealed a multi-step process. nih.gov This process involves the initial scavenging of the DPPH radical to form a radical intermediate of the antioxidant molecule. nih.gov This intermediate then reacts with another DPPH radical, leading to the formation of adducts, which can further quench additional radicals over time. nih.gov This adduct formation contributes to a high reaction stoichiometry, meaning one molecule of the antioxidant can neutralize multiple radical molecules. nih.gov Given the structural features of this compound, including the presence of carbonyl groups and a labile proton on the nitrogen atom, it is plausible that it could participate in similar radical scavenging reactions through hydrogen atom transfer or electron donation mechanisms.

Mechanisms of Antiproliferative and Cytotoxic Effects

The isatin core of this compound is a well-known scaffold in the design of anticancer agents. The antiproliferative and cytotoxic mechanisms of isatin derivatives are diverse and often involve the inhibition of key cellular enzymes or interaction with DNA.

One significant area of investigation is the inhibition of carboxylesterases (CEs), enzymes involved in the metabolism of various drugs. A study on isatins (indole-2,3-diones) demonstrated that these compounds can act as potent and specific inhibitors of human CEs. nih.gov The inhibitory potency was found to be directly related to the hydrophobicity of the isatin derivative. nih.gov This suggests that the 2,3-dioxoindoline core can serve as a platform for developing inhibitors that could modulate the metabolism of ester-containing drugs.

Furthermore, studies on various carboxylic acid derivatives have highlighted their cytotoxic potential against different cancer cell lines. For instance, a series of 1,3-dioxoindan-2-carboxylic acid arylamides, which share some structural similarities with the indoline (B122111) core, were evaluated for their in vitro cytotoxicity. researchgate.net One of the most active compounds in this series displayed significant activity against an ovarian cancer cell line. researchgate.net

In silico docking studies of novel dihydropyridine (B1217469) carboxylic acid derivatives have proposed a potential mechanism of action involving the interaction with Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells. While this was not a study on this compound itself, it points to a plausible mechanism of action for carboxylic acid-containing compounds.

Molecular docking studies of indole-3-carboxylic acid conjugates have also suggested that these compounds could interact with DNA gyrase, an enzyme essential for DNA replication in bacteria and, in some contexts, a target in cancer therapy. rsc.orgnih.gov

Table 2: Cytotoxic Activity of a Dihydropyridine Carboxylic Acid Derivative (3a)

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon Cancer) | 7.94 ± 1.6 |

Data sourced from a study on dihydropyridine carboxylic acids derivatives. mdpi.com

Computational Chemistry and Molecular Modeling Applications in 2,3 Dioxoindoline 7 Carboxylic Acid Research

Molecular Docking Studies for Target Identification and Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is fundamental in drug design for identifying potential biological targets and understanding the binding mechanism at a molecular level. The process involves predicting the binding energy and analyzing the non-covalent interactions, like hydrogen bonds and van der Waals forces, between the ligand and the active site of the receptor. nih.gov

For 2,3-Dioxoindoline-7-carboxylic acid, molecular docking studies would be employed to screen it against various known protein targets associated with diseases. While specific docking studies focusing exclusively on this derivative are not widely published, research on the broader isatin (B1672199) scaffold is extensive. researchgate.netnih.gov Isatin derivatives have been successfully docked into the active sites of numerous enzymes, including protein kinases (like CDK2), proteases, and carbonic anhydrases, demonstrating the scaffold's versatility. researchgate.netmdpi.commdpi.com A typical docking study for this compound would involve:

Preparation of the 3D structure of the ligand.

Identification and preparation of a target protein's crystal structure.

Using a docking algorithm to place the ligand into the protein's binding site in multiple conformations.

Scoring the poses based on binding affinity (e.g., in kcal/mol) to identify the most stable complex. researchgate.net

The results would reveal key amino acid residues that interact with the isatin core, the C7-carboxylic acid group, and other parts of the molecule, providing a rationale for its biological activity and a foundation for designing more potent analogs.

Molecular Dynamics Simulations for Characterization of Ligand-Receptor Interactions and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govmdpi.com

An MD simulation for a complex of this compound with a target protein would analyze trajectories over a set period (typically nanoseconds). Key parameters evaluated include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.

Studies on related isatin derivatives have used MD simulations to confirm the stability of their interactions within the binding pockets of enzymes like cyclin-dependent kinase 2 (CDK2). mdpi.com These simulations demonstrate how the isatin core maintains crucial hydrogen bonds, anchoring the inhibitor in the active site. mdpi.com For this compound, MD simulations would be critical to validate docking predictions and to understand the dynamic behavior that influences its inhibitory potential. ut.ac.ir

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can determine various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. mdpi.comresearchgate.net This information is vital for understanding a molecule's inherent reactivity and its ability to interact with biological targets. capes.gov.br

For this compound, DFT studies can provide insights into:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state.

Reactivity Descriptors: The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals electron-rich regions (electronegative potential), which are likely to act as hydrogen bond acceptors, and electron-poor regions, which may act as hydrogen bond donors.

While specific DFT studies on Isatin-7-carboxylic acid are limited, research on similar isatin-based compounds has used DFT to correlate experimental findings with theoretical calculations, confirming structural and electronic properties. researchgate.netresearchgate.net

Virtual Screening and Lead Optimization through In Silico Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than experimental high-throughput screening. Isatin and its derivatives are often included in these libraries due to their privileged scaffold status. researchgate.netnih.gov

A virtual screening campaign could use this compound as a starting point or "seed" molecule. The process would involve:

Library Generation: Creating a database of compounds that are structurally similar to the lead molecule.

Docking-Based Screening: Docking all compounds in the library against a specific protein target and ranking them based on their predicted binding affinity. nih.gov

Pharmacophore Modeling: Building a model based on the key structural features of a known active ligand and searching for other molecules that match this 3D arrangement of features.

Once initial "hits" are identified, lead optimization uses computational methods to suggest chemical modifications to improve properties like potency, selectivity, and pharmacokinetics. For this compound, this could involve suggesting modifications to the carboxylic acid group or substitutions at other positions on the indole (B1671886) ring to enhance binding to a specific target. nih.gov

In Silico ADME Prediction and Pharmacokinetic Profiling

Before a compound can become a drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico methods allow for the early prediction of these properties, helping to identify and eliminate compounds that are likely to fail in later stages of drug development. nih.govresearchgate.net

For this compound, various physicochemical and ADME-related properties can be computationally predicted. Public databases like PubChem provide calculated values for these descriptors. nih.gov These predictions help assess the molecule's drug-likeness and potential pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 191.14 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 0.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 83.5 Ų | nih.gov |

Table 2: Predicted ADME Properties and Drug-Likeness of this compound

| Parameter | Prediction | Interpretation |

|---|---|---|

| Lipinski's Rule of Five | ||

| Molecular Weight ( < 500) | Yes (191.14) | Favorable for absorption |

| LogP ( < 5) | Yes (0.2) | Favorable for absorption |

| H-Bond Donors ( < 5) | Yes (2) | Favorable for absorption |

| H-Bond Acceptors ( < 10) | Yes (4) | Favorable for absorption |

| Pharmacokinetics | ||

| GI Absorption | High (Predicted) | Likely well-absorbed from the gut |

| BBB Permeant | No (Predicted) | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | No (Predicted) | Not likely to be actively effluxed from cells |

| Drug-Likeness | ||

| Ghose Filter | Yes | Meets criteria for drug-like properties |

| Veber Rule | Yes | Meets criteria for oral bioavailability |

Data interpreted from computational predictions available in public databases.

Advanced Characterization and Spectroscopic Analysis in 2,3 Dioxoindoline 7 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,3-Dioxoindoline-7-carboxylic acid. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete map of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the lactam, and the acidic proton of the carboxylic acid group. The aromatic region would typically show a complex splitting pattern corresponding to the three adjacent protons on the ring. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org This signal's disappearance upon adding D₂O can confirm its identity. libretexts.org

¹³C NMR Spectroscopy reveals the carbon skeleton of the molecule. Distinct signals are expected for the nine carbon atoms of the compound. The carbonyl carbons of the isatin (B1672199) ring (C2 and C3) and the carboxylic acid carbon (C=O) are highly deshielded and appear far downfield. oregonstate.edu Specifically, carboxylic acid carbons typically resonate in the 165 to 185 ppm range. pressbooks.pub The six carbons of the benzene ring would appear in the aromatic region (approximately 110-150 ppm).

2D NMR Spectroscopy , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is used to establish definitive structural assignments. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds) between carbon and proton atoms. princeton.edu For instance, an HMBC experiment would show correlations between the aromatic protons and the carboxylic acid carbon, confirming the position of the carboxyl group on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.0 - 8.0 | m | H-4, H-5, H-6 |

| NH Proton | > 10.0 | br s | N-H |

| COOH Proton | > 12.0 | br s | COOH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Aromatic Carbons | ~110 - 150 | C-3a, C-4, C-5, C-6, C-7, C-7a | |

| Carbonyl Carbons | ~160 - 185 | C-2, C-3 | |

| Carboxylic Carbon | ~165 - 185 | COOH |

Mass Spectrometry (MS) Techniques (e.g., HRESIMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and study the fragmentation patterns of this compound, thereby confirming its elemental composition and providing structural clues.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The compound has a molecular formula of C₉H₅NO₄ and a calculated monoisotopic mass of 191.02185764 Da. nih.gov HRESIMS analysis would confirm this exact mass. The technique can be run in both positive and negative ion modes, detecting adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. uni.lu

Fragmentation Analysis , often studied using tandem MS (MS/MS), reveals the stability of different parts of the molecule. For this compound, characteristic fragmentation would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways would include:

Decarboxylation: Loss of a CO₂ molecule (44 Da) from the carboxylic acid group.

Loss of Carbon Monoxide: Successive losses of CO molecules (28 Da) from the isatin dicarbonyl system.

Analysis of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups. While GC-MS is a common technique, it would require derivatization of the non-volatile carboxylic acid to make it suitable for gas chromatography. nih.gov

Table 2: Predicted HRESIMS Data for this compound Adducts

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 192.02913 | 135.2 |

| [M+Na]⁺ | 214.01107 | 145.1 |

| [M-H]⁻ | 190.01457 | 136.6 |

| [M+K]⁺ | 229.98501 | 141.8 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. chemicalbook.com

Key vibrational modes include:

O-H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid, which is broadened by strong intermolecular hydrogen bonding. pressbooks.pub

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretch of the lactam ring.

C=O Stretches: Multiple strong absorption bands in the carbonyl region (1650–1800 cm⁻¹). These include the C=O stretch of the carboxylic acid (typically around 1710 cm⁻¹ for a hydrogen-bonded dimer), the amide C=O stretch (lactam, ~1740 cm⁻¹), and the ketone C=O stretch (~1680 cm⁻¹). pressbooks.pubmdpi.com

C=C Stretches: Absorptions in the 1450–1600 cm⁻¹ region corresponding to the aromatic ring.

The precise positions of these bands provide a vibrational fingerprint of the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Lactam | N-H Stretch | 3200 - 3400 | Moderate |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Lactam (Amide) | C=O Stretch | ~1740 | Strong |

| Ketone | C=O Stretch | ~1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net An analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the isatin ring system and the orientation of the carboxylic acid group relative to the ring.

A key aspect revealed by X-ray crystallography is the nature of intermolecular interactions that dictate the crystal packing. For this molecule, extensive hydrogen bonding is expected. mdpi.com Common motifs include:

Carboxylic Acid Dimers: Formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.com

Extended Networks: Hydrogen bonds involving the lactam N-H group and the various carbonyl oxygen atoms (ketone, amide, and carboxylic acid) can link these dimers into sheets or more complex three-dimensional networks. researchgate.net

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for rationalizing its physical characteristics.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Electronic Spectral Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly useful for conjugated systems and molecules containing chromophores. This compound possesses a conjugated system that includes the benzene ring fused to the α-dicarbonyl lactam, making it a strong absorber of UV-Vis radiation.

The spectrum is expected to show absorptions arising from:

π → π* transitions: These high-energy transitions are associated with the aromatic system and the conjugated carbonyl groups, typically appearing in the shorter wavelength UV region.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These are typically observed as weaker bands at longer wavelengths.

The position and intensity of these absorption maxima can be influenced by the solvent polarity (solvatochromism). Electronic spectral studies, often coupled with techniques like HPLC with a Diode Array Detector (DAD), allow for both quantification and the acquisition of UV-Vis spectra to aid in peak identification. nih.gov

Derivatization and Chemical Transformations for Advanced Materials and Applications

Functionalization of Carbonyl Groups (C-2 and C-3) in the 2,3-Dioxoindoline Moiety

The vicinal carbonyl groups at the C-2 and C-3 positions of the indoline (B122111) ring are key sites for chemical reactions. These groups can undergo a variety of transformations, leading to the formation of new ring systems and functionalized derivatives. For instance, the reactivity of these carbonyls is exploited in condensation reactions with various nucleophiles. These reactions can lead to the formation of spiro-heterocycles and other complex fused systems. The modification of these carbonyl functionalities is a crucial strategy in the synthesis of biologically important derivatives. ijrrjournal.com

Nitrogen Atom (N-1) Alkylation and Substitution Chemistry for Scaffold Modification

The nitrogen atom at the N-1 position of the indole (B1671886) ring is another important site for derivatization. Alkylation or acylation of this nitrogen can be readily achieved, introducing a wide range of substituents. This modification not only alters the electronic properties of the entire molecule but also provides a handle for further chemical transformations. N-substitution is a common strategy to modulate the biological activity of isatin-based compounds and to prepare precursors for more complex heterocyclic systems. ijrrjournal.com

Development of Metal Complexes and Coordination Compounds from 2,3-Dioxoindoline Ligands

The 2,3-dioxoindoline-7-carboxylic acid molecule, with its multiple heteroatoms (oxygen and nitrogen), can act as a versatile ligand for the coordination of metal ions. The carboxylate group, along with the carbonyl oxygens and the indole nitrogen, can participate in binding to metal centers, leading to the formation of a variety of coordination compounds. These metal complexes can exhibit interesting structural topologies and possess unique physical and chemical properties, such as catalytic activity and photoluminescence. The ability of similar dicarboxylic acid ligands, like pyridine-2,6-dicarboxylic acid, to form stable complexes with various metal ions highlights the potential of this compound in coordination chemistry. ajol.info

Integration into Diverse Heterocyclic Ring Systems (e.g., quinazolines, thiazoles, thiadiazoles)

One of the most significant applications of this compound is its use as a precursor for the synthesis of various fused heterocyclic systems. The reactive nature of the isatin (B1672199) core allows for its annulation with other rings, leading to the formation of complex polycyclic structures.

Quinazolines: Quinazoline derivatives can be synthesized from isatin precursors through various synthetic routes. For example, the reaction of isatin derivatives with appropriate reagents can lead to the formation of quinazolin-4(3H)-ones, a class of compounds with significant biological activities. researchgate.netnih.gov

Thiazoles: The isatin scaffold can be used to construct thiazole-containing molecules. Thiazoles are an important class of heterocycles with diverse applications. researchgate.netnih.gov Synthetic strategies often involve the reaction of the isatin carbonyl groups with sulfur-containing reagents to build the thiazole (B1198619) ring. nih.govmdpi.com

Thiadiazoles: Similarly, this compound can serve as a starting material for the synthesis of thiadiazole derivatives. Thiadiazoles are another class of five-membered heterocycles with a broad spectrum of chemical and biological properties. nih.govencyclopedia.pub The synthesis typically involves the reaction of the isatin moiety with thiosemicarbazide (B42300) or related compounds. nih.gov

The ability to integrate the 2,3-dioxoindoline core into these diverse heterocyclic systems underscores its importance as a versatile building block in synthetic organic chemistry.

Role as Key Intermediates in Fine Chemical Synthesis and Related Research

Beyond its use in constructing specific heterocyclic systems, this compound and its derivatives serve as crucial intermediates in the broader field of fine chemical synthesis. The carboxylic acid group itself can be transformed into a variety of other functional groups, such as esters, amides, and acid chlorides, further expanding its synthetic utility. princeton.edu These transformations are fundamental in multi-step syntheses of complex target molecules. The versatility of the isatin core, combined with the reactivity of the carboxylic acid, makes it a valuable tool for researchers developing new synthetic methodologies and exploring novel chemical space. researchgate.net

Emerging Research Directions and Future Perspectives for 2,3 Dioxoindoline 7 Carboxylic Acid

Identification of Novel Therapeutic Targets and Disease Areas

The 2,3-dioxoindoline (isatin) nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities. mdpi.comnih.gov The future for 2,3-Dioxoindoline-7-carboxylic acid lies in systematically exploring its potential against a new generation of therapeutic targets and expanding its application to a wider range of diseases.

Research into isatin (B1672199) derivatives has identified several key anticancer targets. These include protein kinases such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and Aurora B kinase. scispace.comnih.gov For instance, the successful drug Sunitinib, which contains an oxindole (B195798) core, functions by inhibiting multiple receptor tyrosine kinases. nih.gov Derivatives have also been shown to target tubulin polymerization, histone deacetylase (HDAC), and carbonic anhydrase, all of which are crucial in cancer progression. scispace.com The presence of the 7-carboxylic acid group could be exploited to enhance binding affinity or to target specific isoforms of these enzymes, potentially leading to more selective and less toxic cancer therapies.

Beyond oncology, emerging evidence suggests that isatin-based compounds could be effective against other challenging diseases. For example, fluorine-18 (B77423) labeled isatin derivatives have been developed as imaging agents for P-glycoprotein (P-gp) using Positron Emission Tomography (PET). nih.govscispace.com P-gp is a key protein in the blood-brain barrier and is implicated in multidrug resistance in cancer and neurodegenerative disorders. Further research could focus on developing this compound derivatives as modulators of such transporters. Additionally, isatin derivatives have shown promise as inhibitors of α-glucosidase, presenting a potential therapeutic strategy for type 2 diabetes. ijrrjournal.com The exploration of this scaffold against targets for neurodegenerative diseases, metabolic disorders, and drug-resistant infectious diseases represents a significant frontier for future research.

Advancements in Sustainable and Biocompatible Synthetic Methodologies

The chemical synthesis of complex molecules is increasingly guided by the principles of green chemistry, which emphasizes the use of environmentally benign solvents, catalysts, and energy sources. The development of sustainable and biocompatible synthetic methods for this compound and its derivatives is a key area of future research.

Traditional methods for synthesizing isatins, such as the Sandmeyer and Stolle processes, often involve harsh reagents and conditions. researchgate.netnih.gov Modern advancements are moving towards more efficient and eco-friendly alternatives. One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. scispace.com Researchers have reported successful three-component reactions to create spiro-isatin derivatives under catalyst-free and base-free conditions in an aqueous medium, highlighting a significant step towards greener synthesis. scispace.com

Future methodologies will likely focus on:

Catalyst-free reactions: Designing reactions that can proceed efficiently without the need for, often toxic and expensive, metal catalysts.

Aqueous media: Utilizing water as a solvent to replace volatile organic compounds (VOCs).

Multicomponent reactions (MCRs): Developing one-pot syntheses where multiple starting materials react to form a complex product, which increases efficiency and reduces waste.

Biocatalysis: Employing enzymes to catalyze the synthesis, offering high selectivity and mild reaction conditions.

These advancements will not only make the production of this compound derivatives more economical and environmentally friendly but also facilitate the creation of diverse chemical libraries for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns, predict biological activity, and design novel compounds with desired properties. For this compound, AI and ML can accelerate the discovery of new therapeutic leads.

Molecular docking studies are already being used to investigate how isatin-based compounds interact with their biological targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.govresearchgate.net These simulations help in understanding the binding modes and in predicting the binding affinity of new derivatives. Structure-activity relationship (SAR) studies, which correlate a compound's chemical structure with its biological activity, are also crucial. mdpi.comnih.gov

The future application of AI and ML in this area includes:

Predictive Modeling: Developing ML models that can accurately predict the therapeutic activity and potential toxicity of novel this compound derivatives based on their structure.

De Novo Design: Using generative AI models to design entirely new molecules based on the isatin scaffold that are optimized for binding to a specific therapeutic target.

High-Throughput Virtual Screening: Employing AI to rapidly screen massive virtual libraries of compounds to identify the most promising candidates for synthesis and biological testing.

By leveraging these powerful computational approaches, researchers can more efficiently navigate the vast chemical space and focus resources on the most promising molecules, significantly streamlining the drug development pipeline.

Exploration of Interdisciplinary Research Paradigms, including Chemical Biology and Nanotechnology

The future of drug development for compounds like this compound will heavily rely on the convergence of different scientific disciplines. Interdisciplinary approaches involving chemical biology and nanotechnology offer exciting new possibilities for both diagnostics and therapeutics.

Chemical biology utilizes chemical tools to study and manipulate biological systems. As mentioned, radiolabeled isatin derivatives are being used as PET imaging agents to visualize the expression of P-glycoprotein in the brain. nih.govscispace.com The 7-carboxylic acid functional group on this compound is particularly well-suited for this area of research. It can serve as a chemical handle for attaching:

Fluorophores: Creating fluorescent probes to study cellular processes or to label specific proteins.

Biotin or other affinity tags: For use in proteomic studies to identify the cellular targets of the compound.

Photo-crosslinkers: To permanently link the molecule to its biological target upon light activation, facilitating target identification.

Nanotechnology offers novel ways to deliver drugs to their site of action, potentially increasing efficacy and reducing side effects. The carboxylic acid group provides a convenient point for conjugating this compound derivatives to various nanocarriers, such as liposomes, polymeric nanoparticles, or gold nanoparticles. This approach could be used to:

Improve solubility and stability: Enhancing the drug-like properties of the compound.

Enable targeted delivery: By decorating the nanoparticles with ligands that bind to receptors overexpressed on cancer cells or other diseased tissues.

Develop combination therapies: By co-loading the nanoparticle with another therapeutic agent to achieve synergistic effects.

The synergy between the unique chemical properties of this compound and the advanced capabilities of chemical biology and nanotechnology will undoubtedly drive the next wave of innovation in this promising class of compounds.

常见问题

Q. What synthetic methodologies are commonly used to prepare 2,3-Dioxoindoline-7-carboxylic acid, and how can reaction parameters be optimized?

A two-step approach involves formylation of indole precursors followed by oxidation. For example, refluxing 3-formylindole derivatives with sodium acetate in acetic acid (3–5 hours) yields the target compound. Optimization includes adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine), solvent selection (acetic acid vs. ethanol), and purification via recrystallization from DMF/acetic acid mixtures. Yields >70% are achievable with controlled temperature gradients .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard for purity assessment (≥98%). Structural confirmation requires ¹H/¹³C NMR: the carboxylic proton appears as a singlet at δ 12.8–13.2 ppm, while the diketone carbonyls resonate at δ 175–185 ppm. IR spectroscopy identifies C=O stretches at 1680–1720 cm⁻¹ (carboxylic acid) and 1740–1780 cm⁻¹ (diketone) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Store at 2–8°C under inert gas (argon) to prevent oxidation. Use PPE (gloves, goggles) during handling. In case of skin contact, wash with soap/water immediately. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of this compound, and what degradation products form?

Stability studies in buffered solutions (pH 1.2–9.0) show maximal stability at pH 4–5 (<5% degradation over 30 days at 40°C). Acidic conditions (pH <3) hydrolyze the lactam ring to form 7-carboxyindole derivatives, while alkaline conditions (pH >8) induce decarboxylation to 2,3-dioxoindoline. Degradation pathways are confirmed via LC-MS/MS, with fragmentation patterns matching synthesized standards .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic sites via HOMO-LUMO analysis. The diketone moiety (LUMO energy: -3.2 eV) is more reactive than the carboxylic group. Molecular docking predicts binding affinities (ΔG = -8.5 kcal/mol) for cyclooxygenase-2, validated by in vitro IC50 values of 12.3 μM .

Q. What experimental strategies differentiate this compound from its structural isomers (e.g., 5- or 6-carboxy derivatives)?

Comparative NMR analysis: the 7-carboxy isomer shows a para-coupled doublet (J = 8.5 Hz) at δ 7.6–7.8 ppm (H-5), absent in 5- or 6-substituted analogs. X-ray crystallography confirms the substitution pattern via bond angles (C7-C=O: 120°) and intermolecular hydrogen bonding networks .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

In polar aprotic solvents (DMSO), the diketo form dominates (>95%), while nonpolar solvents (toluene) favor enolic tautomers. Variable-temperature NMR (25–80°C) reveals equilibrium shifts, with ΔH = 12.4 kJ/mol calculated via van’t Hoff analysis. UV-Vis spectroscopy (λmax = 320 nm in enol form) quantifies tautomer ratios .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted reactions to reduce synthesis time from 5 hours to 30 minutes while maintaining yields .

- Analytical Validation : For HPLC, validate column efficiency (N > 2000 plates) and resolution (Rs > 2.0) between the compound and impurities .

- Biological Assays : Include positive controls (e.g., indomethacin) and assess cytotoxicity (MTT assay) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。